2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Overview
Description
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H11BrF2N2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cyanopyridine Derivatives
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound to 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine, has been utilized for synthesizing new cyanopyridine derivatives, which demonstrated significant antimicrobial activity against various bacteria. These derivatives include 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo types, showing promising potential in antimicrobial applications (Bogdanowicz et al., 2013).
Suzuki Cross-Coupling Reaction
In a study focusing on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction, related compounds like 5-bromo-2-methylpyridin-3-amine have been employed. These compounds are studied for their potential in various biological activities, including anti-thrombolytic and biofilm inhibition, highlighting their versatility in scientific research (Ahmad et al., 2017).
Density Functional Theory (DFT) Studies
Spectroscopic and DFT studies of 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, have been conducted to understand its structural, vibrational, and antimicrobial properties. These studies contribute to the understanding of the electronic structure and potential applications of such compounds (Vural & Kara, 2017).
Coordination Chemistry and Complex Formation
Research into the coordination chemistry of 2,6-bis(pyrazolyl)pyridines has revealed applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties. These studies provide insight into the versatile use of pyridine derivatives in creating complex compounds with specific characteristics (Halcrow, 2005).
Properties
IUPAC Name |
2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGKQPAYNUUUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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